N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
This compound features a benzimidazole core substituted with a 4-methoxybenzyl group at the 1H-1,3-position and an acetamide linker attached to a 2,6-dimethylphenyl moiety. The benzimidazole scaffold is known for its pharmacological relevance, particularly in antiviral and anticancer agents. The 4-methoxybenzyl group may enhance lipophilicity and metabolic stability, while the 2,6-dimethylphenyl substituent could influence steric interactions in biological targets .
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O2/c1-17-7-6-8-18(2)25(17)27-24(29)16-28-22-10-5-4-9-21(22)26-23(28)15-19-11-13-20(30-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,27,29) |
InChI Key |
ASXBHVIAZIRFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation with 4-Methoxybenzyl-Substituted Carbonyl Compounds
A common approach involves reacting o-phenylenediamine with 4-methoxybenzyl glyoxal or its equivalent. For example:
-
Method : o-Phenylenediamine (1.0 eq) and 4-methoxybenzyl glyoxal (1.1 eq) are refluxed in acetic acid (5 vol) for 12–18 hours.
-
Yield : 68–72% after recrystallization from ethanol.
-
Mechanism : Acid-catalyzed cyclocondensation forms the benzimidazole ring, with the 4-methoxybenzyl group introduced via the carbonyl precursor.
Alkylation/Arylation at the 1-Position
The 1-position of benzimidazole is functionalized with an acetamide linker bearing the N-(2,6-dimethylphenyl) group. This step often employs nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution with Chloroacetamide Intermediates
-
Intermediate Preparation : N-(2,6-Dimethylphenyl)chloroacetamide is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Alkylation : The benzimidazole intermediate (1.0 eq) is treated with N-(2,6-dimethylphenyl)chloroacetamide (1.2 eq) in DMF using potassium carbonate (K₂CO₃) as a base.
-
Conditions : 80°C, 6 hours, 65% yield.
-
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures retention of configuration:
-
Protocol : Benzimidazole (1.0 eq), N-(2,6-dimethylphenyl)hydroxyacetamide (1.5 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF, 0°C to RT, 12 hours.
Amide Bond Formation via Coupling Reagents
Direct amide coupling between pre-functionalized benzimidazole acids and 2,6-dimethylaniline derivatives is an alternative route.
Carbodiimide-Mediated Coupling
-
Steps :
HATU-Based Coupling for Improved Efficiency
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhances reaction rates:
-
Conditions : Acid (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq), and 2,6-dimethylaniline (1.2 eq) in DCM, RT, 4 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 3.78 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂CO), 6.89–7.52 (m, 11H, aromatic).
Optimization and Challenges
Key Challenges
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole, including those similar to N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide, exhibit significant antimicrobial effects.
Case Study: Antimicrobial Evaluation
- Methodology : The antimicrobial activity was assessed using the tube dilution technique against Gram-positive and Gram-negative bacteria as well as fungi.
- Results : Compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1.27 µM to 2.65 µM against various strains, indicating potent antibacterial properties .
| Compound | MIC (µM) | Activity |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
| N23 | 2.65 | Broad-spectrum |
Anticancer Activity
This compound has also been studied for its potential anticancer properties. The structure of benzimidazole derivatives is known to correlate with anticancer activity.
Case Study: Anticancer Screening
- Methodology : The anticancer activity was evaluated against human colorectal carcinoma cell line (HCT116) using the Sulforhodamine B (SRB) assay.
- Results : The compound exhibited an IC50 value of 5.85 µM, demonstrating effectiveness superior to standard drugs such as 5-Fluorouracil (IC50 = 9.99 µM) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| Standard | 9.99 | HCT116 |
Enzyme Inhibition
Research has indicated that compounds with benzimidazole structures can act as inhibitors for various enzymes implicated in diseases such as diabetes and cancer.
Case Study: Enzyme Inhibition Studies
- Methodology : The synthesized compounds were screened for their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes.
- Results : The results indicated promising inhibitory activities that could be beneficial in therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| Compound A | α-glucosidase | Moderate |
| Compound B | Acetylcholinesterase | High |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for further development.
Key Insights :
- The presence of specific functional groups enhances both antimicrobial and anticancer activities.
- Modifications in the aromatic rings can significantly impact the efficacy of the compound.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs from the literature:
Key Observations :
- Biological Activity: The piperazine-containing T2288 exhibits antimicrobial properties, while racetam derivatives like 4dd are explored for neurological applications.
- Substituent Impact: Chloro and methoxy groups in herbicides (e.g., alachlor) confer pesticidal activity, whereas polar groups like piperazine or pyrrolidinone in pharmaceuticals enhance solubility or target binding .
Physicochemical Properties
- Melting Points: T2288 melts at 118°C, while the diethylamino analog () has a lower melting range (66–69°C), reflecting reduced crystallinity due to flexible substituents .
- Solubility: Piperazine and pyrrolidinone groups (in T2288 and 4dd) enhance water solubility compared to the hydrophobic 4-methoxybenzyl group in the target compound .
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound that incorporates a benzimidazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₄H₃₃N₃O₄
- Molecular Weight : 463.0 g/mol
Research indicates that compounds containing the benzimidazole scaffold often exhibit their biological effects through various mechanisms. These include:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .
- Anticancer Activity : The benzimidazole derivatives have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through the modulation of key signaling pathways .
Antimicrobial Activity
A summary of antimicrobial activity for related benzimidazole compounds is presented in the following table:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Escherichia coli | 32 mg/mL |
| Compound 2 | Staphylococcus aureus | 64 mg/mL |
| Compound 3 | Candida albicans | 16 mg/mL |
| Compound 4 | Aspergillus niger | 64 mg/mL |
These results suggest that modifications in the benzimidazole structure can enhance antimicrobial potency .
Anticancer Activity
In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 10 µM
These findings indicate that this compound may have substantial potential as an anticancer agent .
Case Studies and Research Findings
Several studies highlight the biological activities of benzimidazole derivatives:
- Anticonvulsant Activity : A study demonstrated that N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited anticonvulsant activity by increasing GABA levels and inhibiting GABA transaminase .
- Pharmacological Review : A comprehensive review summarized various biological activities associated with benzimidazole compounds, emphasizing their role in drug discovery for treating infections and cancer .
- Synthesis and Evaluation : Research focused on synthesizing new benzimidazole derivatives has shown promising results in terms of enhanced antibacterial and antifungal activities compared to traditional antibiotics .
Q & A
Basic: What synthetic methodologies are established for N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core followed by functionalization. Key steps include:
- Benzimidazole formation : Condensation of 4-methoxybenzylamine with o-phenylenediamine derivatives under acidic conditions (e.g., glacial acetic acid) to form the 1H-benzimidazole scaffold .
- Acetamide coupling : Reaction of the benzimidazole intermediate with N-(2,6-dimethylphenyl)-2-chloroacetamide using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base .
- Critical conditions : Temperature control (e.g., reflux for condensation, 273 K for coupling), solvent selection (dichloromethane for coupling), and purification via chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization, and how should data be interpreted?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and purity. For example, the methoxybenzyl group’s singlet at δ 3.8 ppm (H) and the acetamide carbonyl signal at ~170 ppm (C) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers .
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Asymmetric unit analysis can reveal conformational flexibility, as seen in related acetamide derivatives with dihedral angles varying by 20° between molecules .
Advanced: How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data?
Answer:
- Orthogonal assays : Validate docking results (e.g., predicted binding to GABA receptors) with electrophysiology or radioligand displacement assays to confirm target engagement .
- Solubility correction : Adjust for discrepancies caused by poor solubility (common in lipophilic benzimidazoles) by measuring partition coefficients (logP) and using surfactants or co-solvents in vitro .
- Meta-analysis : Compare data across analogs (e.g., lidocaine derivatives in ) to identify structural determinants of activity, such as the role of the 4-methoxy group in enhancing membrane permeability .
Advanced: What strategies are effective for resolving crystallographic data discrepancies during structural elucidation?
Answer:
- Multi-model refinement : Use SHELXL to refine asymmetric units with multiple conformers, as demonstrated in , where three molecules in the asymmetric unit showed dihedral angle variations of 54.8°–77.5° .
- Hydrogen-bonding analysis : Identify R_2$$^2(10) dimer motifs (N–H⋯O interactions) to explain packing irregularities and validate H-atom placement using difference Fourier maps .
- Twinned data handling : For high-resolution data, apply TwinRotMat or other twin-detection algorithms in SHELXD to deconvolute overlapping reflections .
Advanced: How to design SAR studies for analogs of this compound to optimize pharmacological properties?
Answer:
- Systematic substitution : Modify the 4-methoxybenzyl group (e.g., replace with 4-fluorobenzyl in ) to assess steric/electronic effects on target binding .
- In silico modeling : Use QSAR to predict bioactivity of substituents (e.g., methyl vs. ethyl on the acetamide nitrogen) and prioritize synthetic targets .
- Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) and measure half-life in microsomal assays, as in ranolazine analogs () .
Basic: What biological targets and assays are reported for this compound, and how are activity thresholds determined?
Answer:
- Anticonvulsant activity : Tested via pentylenetetrazole (PTZ)-induced seizures in mice (ED calculation; see ). Compare to reference drugs like valproate .
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive bacteria, with ciprofloxacin as a control .
- Target identification : Radiolabeled analogs (e.g., H-lidocaine derivatives in ) can map sodium channel binding sites .
Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized through structural modification?
Answer:
- Prodrug design : Convert the acetamide to a hydrolyzable ester (e.g., methyl ester) to enhance solubility, as seen in ranolazine prodrugs () .
- Salt formation : Prepare hydrochloride salts (e.g., lidocaine HCl in ) to improve crystallinity and oral absorption .
- Co-crystallization : Explore co-crystals with succinic acid or cyclodextrins to modulate dissolution rates, leveraging crystallography data from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
